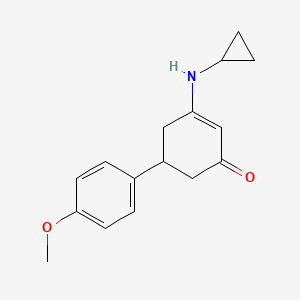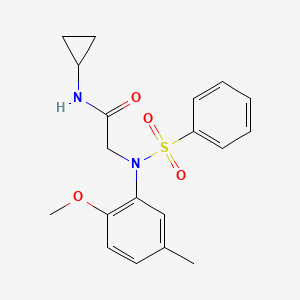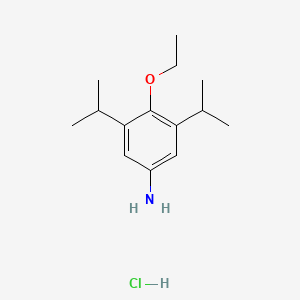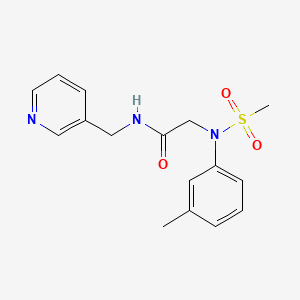![molecular formula C25H28N2O3S B3926206 N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide](/img/structure/B3926206.png)
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide
Übersicht
Beschreibung
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide, commonly known as BPNM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPNM belongs to the class of sulfonamide compounds and has been found to have a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of BPNM is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and survival. BPNM has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. BPNM has also been found to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that plays a role in protein folding and stabilization. HSP90 inhibition has been shown to result in the degradation of certain oncogenic proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPNM has been found to have a number of biochemical and physiological effects. In cancer cells, BPNM has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. BPNM has also been found to inhibit the expression of certain genes involved in angiogenesis, which is the process by which new blood vessels are formed. In addition to its anticancer effects, BPNM has been found to have anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPNM is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. BPNM has also been found to have a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of BPNM is its lack of specificity, as it has been found to inhibit the activity of multiple enzymes and proteins. This can make it difficult to determine the exact mechanism of action of BPNM and its specific targets.
Zukünftige Richtungen
There are several future directions for the study of BPNM. One direction is to further elucidate its mechanism of action and identify its specific targets. This could lead to the development of more specific inhibitors of these targets, which could have potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of BPNM in vivo, which could provide valuable information for its potential use as a therapeutic agent. Additionally, the anticancer and antiviral activities of BPNM could be further studied in preclinical and clinical trials to determine its efficacy and safety for use in humans.
Wissenschaftliche Forschungsanwendungen
BPNM has been extensively studied for its potential therapeutic applications. It has been found to have anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. BPNM has also been shown to have antiviral activity against influenza A virus and herpes simplex virus type 1. Additionally, BPNM has been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-naphthalen-1-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-31(29,30)27(24-13-7-11-22-10-5-6-12-23(22)24)19-25(28)26-16-14-21(15-17-26)18-20-8-3-2-4-9-20/h2-13,21H,14-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLKQRUFPYEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-benzoyl-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926133.png)
![N-(2,5-dimethylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3926134.png)
![1-[3-(benzyloxy)benzoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3926139.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B3926150.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3926165.png)




![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B3926203.png)
![7-benzoyl-3,3-dimethyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926213.png)
![11-[4-(dimethylamino)phenyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926215.png)
![N-{3-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B3926223.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-dimethylpiperazine](/img/structure/B3926225.png)